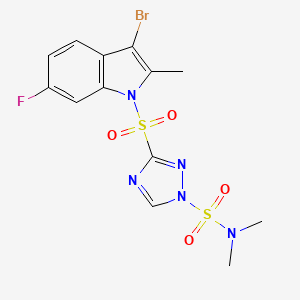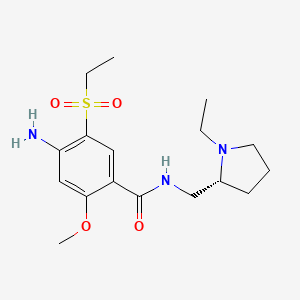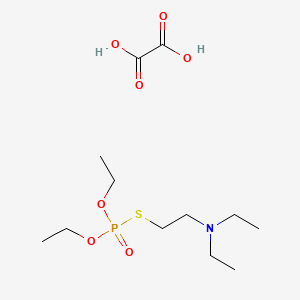
Bms-265246
Overview
Description
BMS-265246 is a potent and selective inhibitor for CDK1/cyclin B and CDK2/cyclin E with IC50 values of 6 nM and 9 nM, respectively . It is also known as (4-Butoxy-1H-pyrazolo [3,4-b]pyridin-5-yl) (2,6-difluoro-4-methylphenyl)methanone .
Molecular Structure Analysis
The empirical formula of BMS-265246 is C18H17F2N3O2 . Its molecular weight is 345.34 . The SMILES string representation is FC1=C(C(F)=CC©=C1)C(C2=C(C3=C(N=C2)NN=C3)OCCCC)=O .Chemical Reactions Analysis
BMS-265246 is a potent and selective inhibitor for CDK1/cyclin B and CDK2/cyclin E . It inhibits CHI3L1 (chitinase 3-like-1) stimulation of ACE2 (angiotensin converting enzyme 2) and SPP (viral spike protein priming proteases) .Physical And Chemical Properties Analysis
BMS-265246 is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It has a molecular weight of 345.34 .Scientific Research Applications
Inhibition of Viral Multiplication
BMS-265246 has been found to effectively limit the multiplication of Herpes Simplex Virus Type 1 (HSV-1) in various cell lines such as Vero, HepG2, and Hela cells. It is particularly effective when added early in the viral infection, suggesting that it inhibits the early stages of viral replication .
Cancer Cell Proliferation Inhibition
This compound is a potent inhibitor of cyclin-dependent kinases 1 and 2 (cdk1 and cdk2), which are essential for cell cycle progression. It has been shown to inhibit the proliferation of HCT-116 colon cancer cells in vitro by inducing G2 cell cycle arrest .
Cell Cycle Arrest
BMS-265246 induces cell cycle arrest in cancer cells, leading to a dominant population of G2-arrested cells with 4N DNA content, large round nuclei, and low DNA intensity. This suggests its potential application in studying cell cycle regulation and developing anti-cancer therapies .
Mechanism of Action
Target of Action
BMS-265246 is a potent and selective inhibitor of the cyclin-dependent kinases, specifically CDK1 and CDK2 . CDKs are key regulators of cell cycle progression and have been identified as prospective antiviral targets .
Mode of Action
BMS-265246 interacts with its targets, CDK1 and CDK2, by binding to the ATP purine binding site and forming important H-bonds with Leu83 on the protein backbone . This interaction inhibits the kinase activity of CDK1 and CDK2, thereby affecting the cell cycle progression .
Biochemical Pathways
The inhibition of CDK1 and CDK2 by BMS-265246 affects the cell cycle, particularly the transition from G1 phase to S phase and the progression of the M phase . This results in the suppression of cell proliferation, as observed in HCT-116 colon cancer cells .
Result of Action
BMS-265246 has been found to effectively limit the multiplication of Herpes Simplex Virus Type 1 (HSV-1) in various cell lines, including Vero, HepG2, and Hela cells . It inhibits the early stages of viral replication when added early in the viral infection . The suppression of multiple steps in viral replication by BMS-265246 was revealed when HSV-1 infected cells were treated at different time periods in the viral life cycle .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-3-4-5-25-17-11(8-21-18-12(17)9-22-23-18)16(24)15-13(19)6-10(2)7-14(15)20/h6-9H,3-5H2,1-2H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFMWQIQBVZOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=NC2=NNC=C12)C(=O)C3=C(C=C(C=C3F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206969 | |
| Record name | BMS-265246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bms-265246 | |
CAS RN |
582315-72-8 | |
| Record name | BMS-265246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















